Cas no 1699270-23-9 (5-Bromo-2-iodo-3-(trifluoromethyl)pyridine)

5-Bromo-2-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-iodo-3-(trifluoromethyl)pyridine
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- インチ: 1S/C6H2BrF3IN/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H
- InChIKey: YKVDSFWBIOYKJD-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CC(=CN=1)Br)C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 163
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 12.9
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012709-1g |
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine |
1699270-23-9 | 95% | 1g |
$3,155.55 | 2022-04-02 | |
Alichem | A029012709-250mg |
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine |
1699270-23-9 | 95% | 250mg |
$1,048.60 | 2022-04-02 |
5-Bromo-2-iodo-3-(trifluoromethyl)pyridine 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
5-Bromo-2-iodo-3-(trifluoromethyl)pyridineに関する追加情報
5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine
5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine, also known by its CAS number 1699270-23-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of three distinct substituents—bromine, iodine, and a trifluoromethyl group—on the pyridine ring confers unique electronic and structural properties, making it a valuable building block for various applications.
The molecular structure of 5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine is characterized by its bromine atom at position 5, iodine atom at position 2, and a trifluoromethyl group (-CF₃) at position 3. These substituents influence the compound's electronic properties significantly. The bromine and iodine atoms introduce halogenation effects, which can modulate the reactivity of the molecule in various chemical reactions. The trifluoromethyl group, being highly electronegative, contributes to the molecule's stability and enhances its ability to participate in π-interactions. This combination makes the compound an excellent candidate for use in drug design, where precise control over molecular properties is crucial.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine. One notable method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise placement of halogen atoms on the pyridine ring. This approach has been optimized to achieve high yields and selectivity, making it suitable for large-scale production. Additionally, researchers have explored alternative routes using microwave-assisted synthesis and electrochemical methods, which offer potential advantages in terms of reaction speed and energy efficiency.
The applications of 5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine are diverse and expanding rapidly. In the field of pharmacology, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its ability to undergo various functional group transformations makes it an ideal starting material for designing drugs targeting specific biological pathways. For instance, derivatives of this compound have been studied for their potential as kinase inhibitors, which are critical in cancer therapy.
In materials science, 5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine has been investigated for its role in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by its substituents make it a promising candidate for enhancing the performance of these devices. Researchers have reported that incorporating this compound into polymer blends can significantly improve their electrical conductivity and thermal stability.
The environmental impact and toxicity profile of 5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine are areas of active research. Given its complex structure and halogen content, understanding its biodegradation pathways is essential for ensuring its safe use in industrial applications. Recent studies have focused on assessing its potential toxicity to aquatic organisms and developing methods for its safe disposal. These efforts aim to minimize any adverse effects on ecosystems while maximizing the benefits derived from this compound.
In conclusion, 5-Bromo-2-Iodo-3-(Trifluoromethyl)Pyridine stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with advancements in synthetic methodologies and application development, position it as a key player in future innovations. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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